An In-depth Technical Guide to 4-(Bromomethyl)-1-methylpyrrolidin-2-one: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 4-(Bromomethyl)-1-methylpyrrolidin-2-one: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)-1-methylpyrrolidin-2-one, a versatile synthetic intermediate, holds significant promise in the field of medicinal chemistry and drug development. Its unique structural features, comprising a reactive bromomethyl group appended to a pyrrolidinone scaffold, make it a valuable building block for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 4-(Bromomethyl)-1-methylpyrrolidin-2-one, with a particular focus on its emerging role in the development of novel antitumor agents.
Core Properties and Identification
CAS Number: 1824342-89-3[1]
Molecular Formula: C₆H₁₀BrNO[1]
Molecular Weight: 192.05 g/mol [1]
Synonyms: 2-Pyrrolidinone, 4-(bromomethyl)-1-methyl-; 4-(bromomethyl)-1-methyl-2-pyrrolidinone[1]
| Property | Value | Source |
| Boiling Point (Predicted) | 285.2 ± 13.0 °C | |
| Density (Predicted) | 1.471 ± 0.06 g/cm³ | |
| pKa (Predicted) | -1.27 ± 0.40 |
Synthesis of 4-(Bromomethyl)-1-methylpyrrolidin-2-one
The synthesis of 4-(Bromomethyl)-1-methylpyrrolidin-2-one is typically achieved through a two-step process starting from a suitable precursor, such as 4-(hydroxymethyl)-1-methylpyrrolidin-2-one. This involves the conversion of the hydroxyl group to a bromide, a common transformation in organic synthesis.
Experimental Protocol: Bromination of 4-(hydroxymethyl)-1-methylpyrrolidin-2-one
This protocol is based on general procedures for the bromination of alcohols using phosphorus tribromide (PBr₃).[1]
Materials:
-
4-(hydroxymethyl)-1-methylpyrrolidin-2-one
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(hydroxymethyl)-1-methylpyrrolidin-2-one (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (0.33-0.5 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 4-(Bromomethyl)-1-methylpyrrolidin-2-one by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure product.
Chemical Reactivity and Synthetic Applications
The primary mode of reactivity for 4-(Bromomethyl)-1-methylpyrrolidin-2-one stems from the presence of the bromomethyl group, which is an excellent electrophilic site for nucleophilic substitution reactions. This allows for the facile introduction of the 1-methylpyrrolidin-2-one-4-methyl moiety into a variety of molecular scaffolds.
Nucleophilic Substitution Reactions
4-(Bromomethyl)-1-methylpyrrolidin-2-one readily reacts with a wide range of nucleophiles, including amines, azides, thiols, and carbanions, to yield the corresponding substituted products. This reactivity is central to its utility as a synthetic building block.
Example: Synthesis of Aminomethyl Derivatives
The reaction with primary or secondary amines provides a straightforward route to 4-(aminomethyl)-1-methylpyrrolidin-2-one derivatives, which are themselves of interest in medicinal chemistry.[2]
Application in Drug Discovery: A Scaffold for Antitumor Agents
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[3] The incorporation of the 4-(bromomethyl)-1-methylpyrrolidin-2-one moiety has emerged as a promising strategy in the design of novel antitumor agents, particularly kinase and PARP inhibitors.
Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrrolidinone scaffold can be elaborated to create potent and selective kinase inhibitors. The bromomethyl group of 4-(Bromomethyl)-1-methylpyrrolidin-2-one serves as a handle to attach the pyrrolidinone core to other pharmacophoric elements, enabling the exploration of structure-activity relationships and the optimization of inhibitory activity.
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are key players in DNA repair pathways. Inhibiting PARP has proven to be an effective therapeutic strategy for cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA mutations. The pyrrolidinone structure can be incorporated into the design of PARP inhibitors, and 4-(Bromomethyl)-1-methylpyrrolidin-2-one provides a convenient starting point for the synthesis of such compounds.
Spectroscopic Characterization
The structural elucidation of 4-(Bromomethyl)-1-methylpyrrolidin-2-one and its derivatives relies on standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the nitrogen, the methylene protons of the pyrrolidinone ring, the methine proton at the 4-position, and the diastereotopic protons of the bromomethyl group. The chemical shift of the bromomethyl protons is anticipated to be in the range of 3.5-4.0 ppm.[4]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the carbons of the pyrrolidinone ring, the methyl carbon, and the bromomethyl carbon. The bromomethyl carbon signal is expected to appear in the range of 30-40 ppm.[5][6]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically around 1680-1700 cm⁻¹.[7] Other characteristic peaks will include C-H and C-N stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. A prominent fragment would likely correspond to the loss of the bromine atom.[8][9]
Safety and Handling
As with all brominated organic compounds, 4-(Bromomethyl)-1-methylpyrrolidin-2-one should be handled with appropriate safety precautions.
-
General Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicity: While specific toxicity data for this compound is limited, alkylating agents are generally considered to be hazardous. Assume the compound is toxic and handle accordingly.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
4-(Bromomethyl)-1-methylpyrrolidin-2-one is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its straightforward synthesis and reactive bromomethyl group allow for the efficient construction of complex molecules containing the privileged pyrrolidinone scaffold. The demonstrated utility of this and related structures in the development of potent antitumor agents, including kinase and PARP inhibitors, underscores its importance for researchers and scientists dedicated to advancing cancer therapeutics. Further exploration of the chemistry and biological applications of this compound is warranted and holds the potential to yield novel and effective drug candidates.
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